4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol
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Overview
Description
4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the bromination of a phenyl derivative, followed by the formation of the oxazole ring through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol involves its interaction with molecular targets in biological systems. The oxazole ring and the bromophenyl group can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol include other oxazole derivatives and bromophenyl compounds. For example:
4-(4-Bromophenyl)-2-methyl-1,3-oxazole: Similar structure but with different substitution patterns.
4-(4-Bromophenyl)-3-methyl-1,2-thiazol-5-yl]benzene-1,3-diol: Contains a thiazole ring instead of an oxazole ring, which may result in different chemical and biological properties.
Properties
IUPAC Name |
4-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c1-9-15(10-2-4-11(17)5-3-10)16(21-18-9)13-7-6-12(19)8-14(13)20/h2-8,19-20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDJZSZHADDLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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